molecular formula C14H15BrN2O4 B5017355 ethyl N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate

ethyl N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate

Cat. No.: B5017355
M. Wt: 355.18 g/mol
InChI Key: YJOIOCUBFVNLPP-UHFFFAOYSA-N
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Description

Ethyl N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate is a chemical compound with the molecular formula C10H12BrNO2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a bromophenyl group, a pyrrolidinyl ring, and an ethyl glycinate moiety.

Properties

IUPAC Name

ethyl 2-[[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O4/c1-2-21-13(19)8-16-11-7-12(18)17(14(11)20)10-5-3-9(15)4-6-10/h3-6,11,16H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJOIOCUBFVNLPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1CC(=O)N(C1=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate typically involves the reaction of 4-bromophenylamine with ethyl glyoxylate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{4-bromophenylamine} + \text{ethyl glyoxylate} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate involves its interaction with specific molecular targets and pathways. The bromophenyl group and pyrrolidinyl ring play crucial roles in binding to target proteins and enzymes, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-bromoanilino)acetate
  • Ethyl N-(4-bromophenyl)glycinate
  • Ethyl 2-(4-bromoanilino)acetate

Uniqueness

Ethyl N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate is unique due to its specific structural features, including the combination of a bromophenyl group, a pyrrolidinyl ring, and an ethyl glycinate moiety. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications.

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